molecular formula C21H16ClN3OS B2417904 (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide CAS No. 314251-59-7

(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2417904
CAS No.: 314251-59-7
M. Wt: 393.89
InChI Key: LXMKHPOMAOAPHX-BOPFTXTBSA-N
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Description

(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Cyano Group: The cyano group is introduced by reacting the thiazole intermediate with cyanogen bromide.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-benzylthiazol-2-yl)acrylamide: Similar structure but lacks the 4-methyl group on the benzyl ring.

    (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)acrylamide: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methylbenzyl group in (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide contributes to its unique chemical properties, such as increased hydrophobicity and potential interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-6-8-15(9-7-14)10-18-13-24-21(27-18)25-20(26)17(12-23)11-16-4-2-3-5-19(16)22/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKHPOMAOAPHX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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